molecular formula C12H13NO2 B2537169 2-Benzyl-5-ethoxyoxazole CAS No. 74185-57-2

2-Benzyl-5-ethoxyoxazole

Cat. No. B2537169
CAS RN: 74185-57-2
M. Wt: 203.241
InChI Key: LNWIFVRCYQEDGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Benzyl-5-ethoxyoxazole” are not available, oxazole derivatives are generally synthesized through various pathways . The most broadly researched and reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and antioxidant properties of new oxazole derivatives, including the evaluation of their effects on hepatic enzymes in rats, suggest potential biomedical applications (Kuş et al., 2017).
  • Efficient synthesis of 5-ethoxyoxazoles via Aza-Wittig reaction, indicating a methodological advancement in the preparation of these compounds (Huang et al., 2009).

Biological Activity

  • Investigation of fused heterocyclic compounds, including oxazole derivatives, as eukaryotic DNA topoisomerase II inhibitors, highlighting their potential in the development of therapeutic agents (Pınar et al., 2004).
  • Synthesis and evaluation of benzoxazole derivatives for antifungal, insecticidal, and herbicidal activities, expanding the understanding of these compounds' diverse biological effects (Hisano et al., 1982).

Applications in Sensing and Imaging

  • Development of fluorescent probes based on benzoxazole derivatives for sensing pH and metal cations, demonstrating their utility in chemical sensing applications (Tanaka et al., 2001).
  • Novel synthesis of 5-ethoxyoxazoles for the preparation of pyridine derivatives, indicating potential applications in material science and organic synthesis (Sandford et al., 2004).

Therapeutic Applications

  • Synthesis of benzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease, showing potential applications in diagnostic imaging (Cui et al., 2012).
  • Anti-inflammatory and antioxidant activities of benzoxazole derivatives, suggesting their potential therapeutic uses (Paralapalli et al., 2014).

Future Directions

While specific future directions for “2-Benzyl-5-ethoxyoxazole” are not available, there is a general interest in the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

2-benzyl-5-ethoxy-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-14-12-9-13-11(15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWIFVRCYQEDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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